Ethyl 3H-imidazo[4,5-b]pyridin-2-ylacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1H-imidazo[4,5-b]pyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-9(14)6-8-12-7-4-3-5-11-10(7)13-8/h3-5H,2,6H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJLVQKGFDSQGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(N1)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001270476 | |
| Record name | Ethyl 3H-imidazo[4,5-b]pyridine-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001270476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107932-98-9 | |
| Record name | Ethyl 3H-imidazo[4,5-b]pyridine-2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107932-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3H-imidazo[4,5-b]pyridine-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001270476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H and ¹³C NMR Techniques for Chemical Shift and Coupling Constant Analysis
Detailed experimental ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), for Ethyl 3H-imidazo[4,5-b]pyridin-2-ylacetate are not extensively reported in currently available scientific literature. Such data, when acquired, would be crucial for confirming the molecular structure. The expected ¹H NMR spectrum would show distinct signals for the protons on the pyridine (B92270) and imidazole (B134444) rings, as well as signals for the methylene (B1212753) and ethyl groups of the acetate (B1210297) moiety. Similarly, the ¹³C NMR spectrum would provide key information on the carbon framework of the molecule.
Advanced NMR Spectroscopic Methods (e.g., 2D NMR)
There is no available information in the scientific literature regarding the use of advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation), for the structural analysis of this compound. These advanced experiments would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental formula of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. While experimental fragmentation data is not widely published, predicted data indicates the compound's propensity to form specific adducts. uni.lu These predictions are valuable for identifying the compound in complex mixtures.
Predicted ESI-MS Adducts for this compound uni.lu
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 206.09241 |
| [M+Na]⁺ | 228.07435 |
| [M-H]⁻ | 204.07785 |
| [M+NH₄]⁺ | 223.11895 |
| [M+K]⁺ | 244.04829 |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (molecular formula C₁₀H₁₁N₃O₂), the predicted monoisotopic mass is 205.08513 Da. uni.lu An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity and elemental formula.
Predicted HRMS Data for this compound uni.lu
| Ion Type | Molecular Formula | Predicted Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₀H₁₂N₃O₂⁺ | 206.09241 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
There is no information available in the scientific literature on the analysis of this compound or its volatile derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). This technique is typically used for compounds that are thermally stable and volatile. Given the likely low volatility of the target compound, derivatization would likely be required for any potential GC-MS analysis.
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
Single Crystal X-ray Diffraction (SCXRD) is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and stereochemistry, which is crucial for understanding the structure-property relationships of novel compounds like this compound.
Determination of Molecular Conformation and Planarity of the Imidazo[4,5-b]pyridine Core
The imidazo[4,5-b]pyridine core is a fused heterocyclic system analogous to purine (B94841). SCXRD studies on closely related derivatives consistently demonstrate that this bicyclic core is essentially planar. For instance, in a derivative, ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate, the imidazo[4,5-b]pyridine core was found to be planar to within 0.012 (1) Å in one crystallographically independent molecule and 0.020 (1) Å in another. iucr.org Similarly, another structural report on a related bromo-phenyl derivative shows the fused-ring system is planar, with the largest deviation from the mean plane being only 0.015 (2) Å. nih.govnih.gov In yet another related structure, the fused-ring system is described as essentially planar, with a maximum deviation of 0.0216 (15) Å. researchgate.net
The conformation of the entire molecule is dictated by the orientation of the ethyl acetate substituent relative to this planar core. The dihedral angles, which describe the rotation around the bonds connecting the substituent to the ring, are key parameters determined by SCXRD. In derivatives, the pendant rings and substituent groups are often inclined at significant angles to the imidazo[4,5-b]pyridine core. iucr.orgresearchgate.netnih.gov This twisting is influenced by both steric hindrance and the electronic interactions between the substituent and the heterocyclic system.
Table 1: Planarity of the Imidazo[4,5-b]pyridine Core in Related Compounds
| Compound | Maximum Deviation from Mean Plane (Å) | Reference |
|---|---|---|
| Ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate (Molecule 1) | 0.012 (1) | iucr.org |
| Ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate (Molecule 2) | 0.020 (1) | iucr.org |
| 3-[2-(6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]-1,3-oxazolidin-2-one | 0.015 (2) | nih.govnih.gov |
| Ethyl 2-(6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridin-1-yl)acetate | 0.0216 (15) | researchgate.net |
Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Interactions (C-H...N, C-H...O)
The supramolecular architecture of this compound in the solid state is governed by a network of weak intermolecular interactions. SCXRD analysis is instrumental in identifying and quantifying these interactions, which dictate the crystal packing and influence physical properties such as melting point and solubility.
In related imidazo[4,5-b]pyridine structures, intermolecular hydrogen bonds of the types C-H...N and C-H...O are prominent features of the crystal packing. iucr.orgnih.govresearchgate.net These interactions link adjacent molecules into well-defined motifs. For example, in ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate, molecules are connected through C—H⋯N and C—H⋯O hydrogen bonds, which results in the formation of sheets parallel to the ab plane of the crystal lattice. iucr.org In other cases, these hydrogen bonds can link molecules into inversion dimers or more complex three-dimensional networks. researchgate.netresearchgate.net The presence of the ethyl acetate group in the target compound provides hydrogen bond acceptors (carbonyl and ether oxygens) and donors (aliphatic C-H groups), while the nitrogen atoms in the pyridine and imidazole rings act as effective acceptors, facilitating a rich network of such interactions.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful and widely used technique for the identification of functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its specific vibrational modes (e.g., stretching, bending).
For this compound, the IR spectrum would exhibit several key absorption bands that confirm its structure. The N-H group of the imidazole ring is expected to show a stretching vibration, typically in the range of 3100-3500 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations of the pyridine ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the ethyl and methylene groups would be observed just below 3000 cm⁻¹.
A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group is expected in the region of 1730-1750 cm⁻¹. The spectrum would also feature C=N and C=C stretching vibrations from the fused aromatic ring system between 1450 and 1650 cm⁻¹. researchgate.net Finally, the C-O stretching vibrations of the ester group would be visible as strong bands in the 1000-1300 cm⁻¹ region.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Imidazole) | Stretch | 3100 - 3500 | Medium, often broad |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to weak |
| C-H (Aliphatic) | Stretch | 2850 - 2980 | Medium |
| C=O (Ester) | Stretch | 1730 - 1750 | Strong, sharp |
| C=N / C=C (Aromatic) | Stretch | 1450 - 1650 | Medium to strong |
| C-O (Ester) | Stretch | 1000 - 1300 | Strong |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for the separation of compounds from reaction mixtures and for the verification of their purity, a critical step in chemical synthesis and analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the molecular mass identification capabilities of mass spectrometry. It is an indispensable tool for purity assessment and identity confirmation of synthesized compounds like this compound. eurjchem.com
In a typical LC-MS analysis, the compound is first separated from impurities on an HPLC column. The eluent from the column is then introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. nih.gov The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing precise molecular weight information.
For this compound (Molecular Formula: C₁₀H₁₁N₃O₂), the expected monoisotopic mass is 205.08513 Da. uni.lu In positive ion ESI-MS, the compound would be expected to be detected primarily as the protonated molecule [M+H]⁺ at m/z 206.0924. Other common adducts, such as the sodium adduct [M+Na]⁺ (m/z 228.0744) and the potassium adduct [M+K]⁺ (m/z 244.0483), may also be observed. uni.lu The combination of the retention time from the LC and the specific m/z values from the MS provides a high degree of confidence in both the identity and purity of the compound.
Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts in ESI-MS
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₁₀H₁₂N₃O₂]⁺ | 206.0924 |
| [M+Na]⁺ | [C₁₀H₁₁N₃O₂Na]⁺ | 228.0744 |
| [M+K]⁺ | [C₁₀H₁₁N₃O₂K]⁺ | 244.0483 |
| [M+NH₄]⁺ | [C₁₀H₁₅N₄O₂]⁺ | 223.1190 |
Data sourced from PubChem. uni.lu
Application of Thin Layer Chromatography (TLC) in Reaction Monitoring
Thin Layer Chromatography (TLC) is a fundamental and widely employed analytical technique for monitoring the progress of chemical reactions involving imidazo[4,5-b]pyridine derivatives. Its simplicity, rapidity, and low cost make it an invaluable tool in synthetic organic chemistry for qualitatively assessing the consumption of starting materials, the formation of products, and the presence of any intermediates or byproducts.
In the synthesis of compounds structurally related to this compound, TLC is routinely used to determine the reaction endpoint. For instance, in the synthesis of various 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives, the completion of the reaction is monitored using a mobile phase consisting of 10% ethyl acetate in n-hexane on silica (B1680970) gel plates, with visualization typically achieved under ultraviolet (UV) light.
Similarly, the progress of N-alkylation reactions on the imidazo[4,5-b]pyridine core, a key step in the synthesis of many derivatives, is also tracked by TLC. In one documented procedure involving the reaction of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, an eluent system of ethanol (B145695) and ethyl acetate in a 1:4 ratio was utilized to monitor the formation of the product.
While specific Rf values for this compound are not extensively reported in publicly available literature, the general principles of TLC monitoring are directly applicable to its synthesis. The choice of the stationary phase, typically silica gel 60 F254, and the mobile phase is crucial for achieving good separation of the reactants and products. The polarity of the eluent system is adjusted based on the polarity of the compounds being analyzed. For the synthesis of this compound, a starting material like 2,3-diaminopyridine (B105623) would be significantly more polar than the final ester product.
A hypothetical TLC monitoring of the synthesis of this compound from 2,3-diaminopyridine and diethyl malonate would involve spotting the reaction mixture on a TLC plate at different time intervals and developing it in an appropriate solvent system. The visualization under UV light would likely show the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The relative positions of these spots, characterized by their Retention Factor (Rf) values, would indicate the progress of the reaction.
The following table illustrates a hypothetical scenario for TLC monitoring in the synthesis of this compound.
| Time (hours) | Starting Material 1 (2,3-diaminopyridine) Spot | Starting Material 2 (Diethyl malonate) Spot | Product (this compound) Spot |
| 0 | Present | Present | Absent |
| 2 | Fading | Fading | Appearing |
| 4 | Very Faint | Very Faint | Prominent |
| 6 | Absent | Absent | Strong |
In research, the development of an optimal TLC method is often a precursor to scaling up the reaction and performing purification by column chromatography, for which the TLC solvent system serves as a good starting point for gradient elution.
The table below summarizes the TLC conditions used for monitoring reactions of analogous imidazo[4,5-b]pyridine derivatives.
| Compound Class | Stationary Phase | Mobile Phase | Visualization |
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines | Silica Gel | 10% Ethyl Acetate in n-Hexane | UV Light |
| N-alkylated 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridines | Silica Gel | Ethanol/Ethyl Acetate (1:4) | Not Specified |
It is important to note that the ideal mobile phase for monitoring the synthesis of this compound would need to be determined experimentally to ensure optimal separation and accurate tracking of the reaction progress.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of the imidazo[4,5-b]pyridine class, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or similar basis set, are employed to determine various molecular properties.
Geometry optimization calculations are performed to find the most stable three-dimensional conformation of the molecule, corresponding to a minimum on the potential energy surface. rug.nl For imidazo[4,5-b]pyridine derivatives, studies show that the fused two-ring system is typically planar or nearly planar. nih.govnih.gov For instance, in a related compound, the maximum deviation from the mean plane of the imidazopyridine ring system was found to be minimal, at just 0.013 (1) Å. nih.gov The bond lengths and angles obtained from these calculations generally align well with experimental data from X-ray crystallography. nih.gov This planarity is significant as it influences how the molecule can stack and interact with other molecules, including biological receptors.
The electronic structure analysis reveals the distribution of electrons within the molecule. The ethyl acetate (B1210297) group attached at the 2-position of the imidazo[4,5-b]pyridine core introduces specific electronic features. The ester functional group is an electron-withdrawing group, which influences the electron density across the entire heterocyclic system.
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ekb.eg The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. ekb.egresearchgate.net
A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ekb.eg Conversely, a small energy gap suggests the molecule is more reactive. For imidazo[4,5-b]pyridine derivatives, DFT calculations are used to determine these energy levels. The distribution of HOMO and LUMO density across the molecule indicates the likely sites for electron donation and acceptance, respectively. In many heterocyclic systems, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions.
| Parameter | Definition | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential and electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity and electron-accepting ability. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govmaterialsciencejournal.org The MEP map displays different potential values on the molecular surface using a color spectrum. Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue indicates regions of most positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green represents areas of neutral potential.
For an imidazo[4,5-b]pyridine derivative, MEP analysis would likely identify the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings as regions of negative potential (electron-rich), making them potential sites for protonation and hydrogen bonding. nih.gov The areas around the hydrogen atoms and the carbonyl carbon of the ethyl acetate group would likely show a positive potential, indicating them as electrophilic sites.
The "3H" in the name Ethyl 3H-imidazo[4,5-b]pyridin-2-ylacetate specifies the tautomeric form where the hydrogen atom is attached to the nitrogen at position 3 of the imidazole ring. Imidazo[4,5-b]pyridines can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the imidazole ring (e.g., 1H and 3H tautomers).
Computational studies using DFT can model this prototropic isomerization by calculating the relative energies of the different tautomers and the energy barriers of the transition states connecting them. Understanding the relative stability of these tautomers is crucial, as the dominant form in a biological environment will dictate the specific interactions with a receptor. These calculations help clarify which isomer is more stable and therefore more likely to be the biologically active form.
Molecular Modeling and Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a biological target.
Derivatives of the imidazo[4,5-b]pyridine scaffold have been investigated as inhibitors for several important enzyme targets in disease therapy.
Aurora Kinases: These are a family of serine/threonine kinases that play crucial roles in mitosis, and their overexpression is linked to various cancers. mdpi.commdpi.com Molecular docking studies on imidazo[4,5-b]pyridine derivatives have identified key interactions within the ATP-binding pocket of Aurora A kinase. nih.govnih.gov These studies reveal that the heterocyclic core often forms critical hydrogen bonds with hinge region residues of the kinase, a common binding pattern for kinase inhibitors. The substituents on the core structure explore different sub-pockets, and their specific interactions determine the compound's potency and selectivity. nih.gov
Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in the synthesis of nucleic acid precursors and is a well-established target for anticancer and antimicrobial agents. nih.govmdpi.com Docking simulations of ligands into the DHFR active site show that inhibitors typically form hydrogen bonds with key residues such as Ile-7 and Glu-30, and engage in hydrophobic interactions with residues like Phe-31 and Val-115. mdpi.comresearchgate.net An imidazo[4,5-b]pyridine-based compound would be modeled to see how its structure complements the active site and what specific interactions contribute to its inhibitory activity.
Decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1): DprE1 is a crucial enzyme involved in the synthesis of the mycobacterial cell wall, making it a prime target for developing new anti-tuberculosis drugs. nih.govd-nb.inforesearchgate.net Docking studies of imidazo[4,5-b]pyridine derivatives into the DprE1 active site have been performed to understand their potential as antitubercular agents. nih.govresearchgate.net These simulations often show that the core of the molecule interacts with key residues like Cys387 within the active site, providing a structural basis for their mechanism of action. researchgate.net
| Biological Target | Therapeutic Area | Key Interacting Residues (Examples) | Interaction Types |
|---|---|---|---|
| Aurora Kinases | Oncology | Hinge region amino acids | Hydrogen bonding, Hydrophobic interactions |
| Dihydrofolate Reductase (DHFR) | Oncology, Infectious Disease | Ile-7, Glu-30, Phe-31 | Hydrogen bonding, Hydrophobic interactions |
| DprE1 | Tuberculosis | Cys387 | Hydrogen bonding, Covalent or non-covalent interactions |
Understanding Binding Affinities and Conformational Adaptations
While specific studies on the binding affinities and conformational adaptations of this compound are not extensively detailed in the reviewed literature, the broader family of imidazo[4,5-b]pyridine derivatives has been the subject of such computational investigations. These studies often employ molecular docking simulations to predict how these molecules interact with biological targets.
For instance, molecular docking studies on various imidazo[4,5-b]pyridine derivatives have been performed to understand their binding modes within the active sites of enzymes like CDK9 and MLK3. nih.govnih.gov These simulations reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the compound's inhibitory activity. The conformation of the molecule within the binding pocket is a critical determinant of its affinity and efficacy.
Computational analyses have also been used to understand the structural features of imidazo[4,5-b]pyridine derivatives themselves. X-ray diffraction studies, complemented by Density Functional Theory (DFT) calculations, have been used to determine the three-dimensional structure and electronic properties of these molecules. mdpi.com For example, in a study of a related derivative, the imidazo[4,5-b]pyridine core was found to be nearly planar, a feature that can influence its stacking interactions with biological macromolecules. nih.gov
Analysis of DNA and RNA Binding Mechanisms, including G-quadruplex Structures
The interaction of small molecules with nucleic acid structures is a key area of research in the development of anticancer and antiviral agents. G-quadruplexes, which are four-stranded secondary structures found in guanine-rich sequences of DNA and RNA, are particularly interesting targets.
Currently, there is a lack of specific research in the public domain focusing on the interaction between this compound and DNA or RNA G-quadruplex structures. However, the planar nature of the fused ring system in imidazo[4,5-b]pyridine derivatives suggests that they could potentially interact with the planar G-quartets of G-quadruplexes through π-π stacking interactions. Further computational and experimental studies are needed to explore this possibility and to understand the specific binding mechanisms that might be involved.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
QSAR and QSPR studies are essential computational tools for understanding how the chemical structure of a molecule influences its biological activity or physicochemical properties. These studies are pivotal in the rational design of more potent and selective drug candidates.
Development of Predictive Models for Biological Activity (e.g., anticancer, antitubercular)
While specific QSAR models for this compound were not identified, numerous studies have focused on developing such models for the broader class of imidazo[4,5-b]pyridine derivatives for various therapeutic areas.
For anticancer activity , QSAR models have been developed to predict the inhibitory activity of imidazo[4,5-b]pyridine derivatives against various cancer cell lines and protein kinases. nih.gov These models help in identifying the key structural features that contribute to the anticancer effects of these compounds.
In the context of antitubercular activity , QSAR studies have been conducted on imidazo[4,5-b]pyridine derivatives to predict their efficacy against Mycobacterium tuberculosis. These predictive models are valuable in guiding the synthesis of new derivatives with improved antitubercular potency.
Application of Computational Methods (e.g., MLR, HQSAR, CoMFA, CoMSIA, TopomerCoMFA, RASMS)
A variety of computational methods are employed in the development of QSAR models for imidazo[4,5-b]pyridine derivatives. These include:
Multiple Linear Regression (MLR): This method is used to establish a linear relationship between the biological activity and various molecular descriptors. arkat-usa.org
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These 3D-QSAR techniques are used to correlate the 3D steric and electrostatic fields of molecules with their biological activities. nih.gov These methods provide contour maps that visualize the regions where modifications to the molecular structure would likely enhance activity.
Hologram QSAR (HQSAR): This 2D-QSAR method uses molecular fragments to generate a molecular hologram, which is then correlated with biological activity.
Topomer CoMFA: This method combines the strengths of 2D and 3D QSAR by generating 3D models from 2D structures.
RASMS (Relative Activity-Shannon Entropy Method): This is another approach that has been applied to the QSAR study of imidazo[4,5-b]pyridine derivatives.
The selection of the appropriate method depends on the specific dataset and the research objectives.
Selection of Molecular Descriptors and Validation of QSAR/QSPR Models
The development of a robust and predictive QSAR/QSPR model is critically dependent on the selection of appropriate molecular descriptors and rigorous validation.
Molecular Descriptors used in the QSAR studies of imidazo[4,5-b]pyridine derivatives can be categorized as:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule (e.g., HOMO and LUMO energies). arkat-usa.org
Physicochemical descriptors: These include properties like logP (lipophilicity) and molar refractivity. arkat-usa.org
Validation of QSAR/QSPR models is essential to ensure their reliability and predictive power. Common validation techniques include:
Internal validation: This is often performed using the leave-one-out cross-validation method. nih.govarkat-usa.org
External validation: The predictive ability of the model is tested on an external set of compounds that were not used in the model development. europa.eu
Statistical parameters: Various statistical metrics such as the correlation coefficient (R²), cross-validated correlation coefficient (q²), and root mean square error (RMSE) are used to assess the quality of the model. nih.gov
A well-validated QSAR model can be a powerful tool for the virtual screening of large compound libraries and for the design of new imidazo[4,5-b]pyridine derivatives with enhanced biological activity.
Advanced Intermolecular Interaction Analysis
Beyond standard molecular docking, advanced computational methods can provide deeper insights into the nature of intermolecular interactions between imidazo[4,5-b]pyridine derivatives and their biological targets.
Hirshfeld surface analysis is one such method that has been applied to imidazo[4,5-b]pyridine derivatives. mdpi.com This technique allows for the visualization and quantification of intermolecular contacts in a crystal structure, providing a detailed picture of how molecules pack together and the types of interactions they form (e.g., hydrogen bonds, van der Waals forces). This information can be valuable in understanding the solid-state properties of these compounds and can also inform the design of molecules with improved binding characteristics.
While specific advanced intermolecular interaction analyses for this compound are not available, the application of such methods to its analogs demonstrates the potential of these computational tools to provide a more nuanced understanding of the forces driving molecular recognition and binding.
Based on a thorough review of available scientific literature, detailed theoretical and computational chemistry investigations specifically for the compound “this compound” are not presently available. While research has been conducted on various derivatives of the imidazo[4,5-b]pyridine core structure, including those with substitutions at different positions, studies focusing solely on the Hirshfeld surface analysis and Monte Carlo simulations for this compound have not been identified.
Computational studies, including Hirshfeld surface analysis and Monte Carlo simulations, are highly specific to the molecular structure of the compound being investigated. The presence, type, and position of any substituent groups significantly influence the intermolecular interactions, crystal packing, and surface adsorption properties. Therefore, data from related but chemically distinct compounds cannot be extrapolated to accurately describe this compound.
Further experimental and computational research is required to elucidate the specific properties of this compound as outlined in the requested sections.
Pre Clinical Biological Activity and Mechanistic Insights
Antiproliferative and Anticancer Research
The structural similarity of imidazo[4,5-b]pyridines to naturally occurring purines has made them a compelling scaffold for the development of anticancer agents. mdpi.comnih.gov Research has demonstrated that derivatives of this core structure exhibit a wide spectrum of biological activities, including the ability to inhibit key proteins involved in cell division and proliferation. rjraap.com
Derivatives of the 3H-imidazo[4,5-b]pyridine nucleus have been subjected to in vitro screening against a variety of human cancer cell lines, showing promising antiproliferative effects. Studies have documented the activity of these compounds against glioblastoma, colorectal carcinoma, lung carcinoma, and various forms of leukemia. nih.gov
For instance, certain amidino-substituted imidazo[4,5-b]pyridines have demonstrated selective and potent activity. One derivative, compound 14 (a 2-imidazolinyl-substituted version), showed strong, sub-micromolar inhibitory concentration against colon carcinoma cells (IC50 of 0.7 µM). mdpi.com Another compound, 15 , which features a hexacyclic amidino group, was selectively active against acute lymphoblastic leukemia with an IC50 value of 17.0 μM. nih.gov Similarly, the isopropyl-amidino-substituted derivative 16 was active against acute lymphoblastic leukemia (IC50 11.9 μM) and non-Hodgkin lymphoma (IC50 12.1 µM). nih.gov
Other studies have highlighted the efficacy of different derivatives. Compounds 3h and 3j , which are 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines, showed significant anticancer activity against MCF-7 and BT-474 breast cancer cell lines. eurjchem.com Furthermore, a series of novel tetracyclic imidazo[4,5-b]pyridine derivatives displayed pronounced cytostatic effects, particularly on HCT116 colon cancer and MCF-7 breast cancer cells, with IC50 values in the nanomolar range (0.3–0.9 µM). irb.hr
Table 1: In Vitro Antiproliferative Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 14 | Colon Carcinoma | Colorectal | 0.7 | mdpi.com |
| Compound 15 | DND-41 | Acute Lymphoblastic Leukemia | 17.0 | nih.gov |
| Compound 16 | DND-41 | Acute Lymphoblastic Leukemia | 11.9 | nih.gov |
| Z-138 | Non-Hodgkin Lymphoma | 12.1 |
A primary mechanism behind the anticancer potential of imidazo[4,5-b]pyridine derivatives is their ability to inhibit protein kinases, which are crucial regulators of cell cycle progression. nih.govacs.org The Aurora kinase family (A, B, and C) has been a significant target of interest. These kinases are essential for mitosis, and their overexpression is common in various human cancers. nih.gov
Extensive research has focused on optimizing imidazo[4,5-b]pyridine-based compounds as potent inhibitors of Aurora kinases. acs.orgacs.orgnih.gov For example, a potent inhibitor, compound 31 , was developed that inhibits Aurora-A, Aurora-B, and Aurora-C with IC50 values of 0.042 µM, 0.198 µM, and 0.227 µM, respectively. nih.gov Optimization efforts also led to the identification of compound 27e as a potent dual inhibitor of both FLT3 kinase and Aurora kinases, with Kd values of 7.5 nM for Aurora-A and 48 nM for Aurora-B. acs.org This dual inhibition is particularly relevant for treating conditions like acute myeloid leukemia.
Table 2: Kinase Inhibitory Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound | Kinase Target | Inhibitory Value | Reference |
|---|---|---|---|
| Compound 31 | Aurora-A | IC50 = 0.042 µM | nih.gov |
| Aurora-B | IC50 = 0.198 µM | ||
| Aurora-C | IC50 = 0.227 µM | ||
| Compound 27e | Aurora-A | Kd = 7.5 nM | acs.org |
| Aurora-B | Kd = 48 nM |
The structural similarity of the imidazo[4,5-b]pyridine scaffold to purines suggests that DNA and RNA could be potential cellular targets. irb.hr Research into tetracyclic derivatives has indicated that these compounds can interact with DNA. Specifically, some triaza-benzo[c]fluorenes bearing a 2-imidazolinyl moiety are thought to exert their potent antiproliferative effects by intercalating into double-stranded DNA. nih.gov
Metabolomics, the large-scale study of small molecules within cells, offers a powerful tool to understand the mechanisms of action of new chemotherapeutic agents. A recent study utilized NMR-based metabolomics to investigate the effects of a potent tetracyclic imidazo[4,5-b]pyridine derivative, compound 6a , on non-small cell lung cancer cells. nih.gov
The analysis revealed that exposure to the compound led to significant alterations in the metabolism of essential amino acids, glycerophospholipids, and the oxidative defense system. nih.gov These findings provide valuable insights into the metabolic pathways that are heavily involved in cell proliferation and survival, highlighting potential downstream effects and targets of this class of bioactive compounds. nih.gov This approach helps to build a more comprehensive picture of the cellular response to these agents beyond direct target inhibition. nih.gov
Antimicrobial Research
In addition to their anticancer properties, imidazo[4,5-b]pyridine derivatives have been investigated for their potential as antimicrobial agents. nih.govrjraap.com
Several studies have confirmed the antibacterial activity of imidazo[4,5-b]pyridine derivatives against both Gram-positive and Gram-negative bacteria. In one study, newly synthesized 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines were screened for antimicrobial activity. Compounds 3b and 3k demonstrated prominent antibacterial activity, while compound 3f showed both antibacterial and antifungal properties. eurjchem.com
Another investigation tested a range of 1H-Imidazo[4,5-b]pyridine derivatives against ten different bacteria, including the Gram-positive Bacillus cereus and the Gram-negative Escherichia coli, with some of the compounds showing toxicity against the tested strains. researchgate.net A separate study found that Gram-positive bacteria, such as Bacillus cereus, were more sensitive to certain imidazo[4,5-b]pyridine derivatives compared to Gram-negative bacteria like Escherichia coli, which proved to be more resistant. nih.gov Conversely, one study reported that while most tested amidino-substituted derivatives lacked antibacterial activity, compound 14 showed moderate activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 32 μM. mdpi.com
Table 3: Antibacterial Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound/Derivative Class | Bacterial Strain | Gram Stain | Observed Activity | Reference |
|---|---|---|---|---|
| Compounds 3b, 3k | Not specified | - | Prominent antibacterial activity | eurjchem.com |
| Compound 3f | Not specified | - | Antibacterial and antifungal activity | eurjchem.com |
| Derivatives 2 and 4 | Bacillus cereus | Positive | Sensitive | nih.gov |
| Escherichia coli | Negative | Resistant | ||
| Compound 14 | Escherichia coli | Negative | Moderate activity (MIC = 32 µM) | mdpi.com |
Antitubercular Activity Against Mycobacterium tuberculosis (e.g., DprE1 Inhibitors)
Derivatives of the imidazo[4,5-b]pyridine class have emerged as potent agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov A key target for these compounds is the decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall. nih.govorientjchem.org DprE1 is crucial for the formation of arabinogalactan (B145846) and lipoarabinomannan, two critical components of the cell wall. orientjchem.org
In one study, a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their in vitro activity against the H37Rv strain of M. tuberculosis. nih.govnih.gov Several of these compounds displayed significant potency, with minimum inhibitory concentrations (MIC) in the sub-micromolar range. nih.govresearchgate.net The presence of a nitro group is often crucial for the mechanism of action, which can involve the reduction of the nitro group and subsequent covalent bond formation with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme. nih.gov
Antitubercular Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | MIC (μmol/L) against M. tuberculosis H37Rv |
|---|---|
| 5c | 0.6 |
| 5g | 0.5 |
| 5i | 0.8 |
| 5u | 0.7 |
Antifungal Activity Against Plant and Human Pathogens (e.g., Puccinia polysora)
The therapeutic potential of imidazo[4,5-b]pyridine derivatives extends to antifungal applications. Research has demonstrated their efficacy against plant pathogens, which is significant for the agrochemical industry. researchgate.net A series of novel imidazo[4,5-b]pyridine compounds were synthesized and tested for their fungicidal activity against Puccinia polysora, a fungus that causes southern corn rust. researchgate.net
The bioassays revealed that several of the synthesized compounds exhibited good antifungal activity. researchgate.net Notably, one derivative, compound 7b, showed a potent half-maximal effective concentration (EC50) of 4.00 mg/L, an efficacy level comparable to the commercial fungicide tebuconazole (B1682727) (EC50 of 2.00 mg/L). researchgate.net This finding highlights the potential for developing imidazo[4,5-b]pyridine-based fungicides. researchgate.net
Fungicidal Activity against Puccinia polysora
| Compound | EC50 (mg/L) |
|---|---|
| Compound 7b | 4.00 |
| Tebuconazole (Reference) | 2.00 |
Antiviral Activity against Diverse Viral Strains (e.g., RSV, BVDV)
The imidazo[4,5-b]pyridine scaffold has been explored for its antiviral properties against a range of RNA and DNA viruses. nih.govnih.gov Studies have shown moderate but selective activity against respiratory syncytial virus (RSV). For instance, a bromo-substituted derivative (compound 7) showed an EC50 of 21 μM, and a para-cyano-substituted derivative (compound 17) had an EC50 of 58 μM against RSV. nih.gov
Bovine Viral Diarrhea Virus (BVDV), a pestivirus in the Flaviviridae family and a surrogate model for Hepatitis C virus, has also been a target. openmedicinalchemistryjournal.commdpi.com While some studies on related structures did not yield active compounds, the broader class of imidazopyridines has shown promise, indicating that specific substitutions are critical for antiviral efficacy. openmedicinalchemistryjournal.com
Investigations into Enzyme Targets in Antimicrobial Pathways (e.g., DHFR, Tyrosyl-tRNA)
The antimicrobial effects of imidazo[4,5-b]pyridine derivatives are often rooted in their ability to inhibit specific enzymes essential for pathogen survival. As previously discussed, DprE1 is a validated target for the antitubercular activity of this class of compounds. nih.govnih.gov
In addition to DprE1, other enzymatic targets have been investigated. Molecular docking studies have explored the potential for imidazo[4,5-b]pyridine derivatives to interact with the active site of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in both bacteria and protozoa. nih.gov These computational models suggest that these compounds can form important interactions with key amino acid residues within the enzyme's active site. nih.gov Furthermore, some imidazo[4,5-b]pyridine derivatives have been studied as potential inhibitors of tyrosyl-tRNA synthetase, another crucial enzyme in bacterial protein synthesis.
Enzyme and Receptor Modulation Studies
Inducible Nitric Oxide Synthase (iNOS) Inhibition and Inactivation Mechanisms
Derivatives of imidazo[4,5-b]pyridine have been identified as potent and highly selective inhibitors of inducible nitric oxide synthase (iNOS). nih.gov Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions. semanticscholar.org
One specific derivative, 2-[2-(4-Methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine, demonstrated nanomolar potency against iNOS. The mechanism of inhibition was found to be competitive with the substrate L-arginine, indicating that the compound interacts with the catalytic center of the enzyme. The selectivity for iNOS over the other isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), is a significant advantage, potentially reducing side effects.
Selectivity Profile of an Imidazo[4,5-b]pyridine-based iNOS Inhibitor
| Enzyme Isoform | pIC50 |
|---|---|
| iNOS | 7.09 |
| nNOS | 4.86 |
| eNOS | 3.95 |
Angiotensin II Receptor (AT1 and AT2) Antagonism
The imidazo[4,5-b]pyridine structure is a key component of potent antagonists for the angiotensin II type 1 (AT1) receptor. acs.orgnih.govacs.org AT1 receptor blockers (ARBs) are a major class of drugs used to treat hypertension and other cardiovascular diseases. mdpi.com They function by preventing angiotensin II, a potent vasoconstrictor, from binding to the AT1 receptor, thereby leading to vasodilation and a reduction in blood pressure. nih.gov
Several imidazo[4,5-b]pyridine-based compounds, such as L-158,809, have been developed and shown to be potent and orally active AT1 receptor antagonists. nih.gov This activity underscores the versatility of the imidazo[4,5-b]pyridine scaffold in targeting G-protein coupled receptors involved in cardiovascular regulation. mdpi.com
Thromboxane (B8750289) A2 Receptor Modulation
Derivatives of the imidazo[4,5-b]pyridine core have been identified as potent antagonists of the thromboxane A2 (TXA2) receptor. Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, and its receptor is a key target for anti-thrombotic therapies.
A series of 3-benzylimidazo[4,5-b]pyridines substituted at the 2-position with an alkanoic or mercaptoalkanoic acid chain have been synthesized and evaluated for their potential as TXA2 receptor antagonists. nih.gov The affinity of these compounds for the human platelet TXA2 receptor was determined through radioligand binding studies. These investigations revealed that compounds with a 3,3-dimethylbutanoic acid side chain at the 2-position exhibited the highest potency, with Kᵢ values in the nanomolar range. For instance, the compound 4-[3-[(4-chlorophenyl)methyl]-6-chloroimidazo[4,5-b]pyridin-2-yl]-3,3-dimethylbutanoic acid demonstrated a Kᵢ of 7 nM. nih.gov Shortening this side chain resulted in a significant decrease in affinity, highlighting the importance of this structural feature for potent receptor antagonism. nih.gov
The mechanism of action of these compounds is competitive antagonism at the TXA2 receptor, thereby inhibiting the downstream signaling cascade that leads to platelet activation and aggregation. nih.gov This targeted modulation of the thromboxane A2 pathway underscores the therapeutic potential of imidazo[4,5-b]pyridine derivatives in cardiovascular diseases. nih.gov
| Compound ID | R Group (Position 2) | Kᵢ (nM) nih.gov |
| 11q | 3,3-dimethylbutanoic acid | 6 |
| 23c | 3,3-dimethylbutanoic acid | 7 |
| 11b | Shorter alkanoic acid chain | 5600 |
| 11c | Shorter alkanoic acid chain | 1700 |
Kv7 Channel Activation
Recent research has identified derivatives of 3H-imidazo[4,5-b]pyridine as activators of Kv7 potassium channels. google.com Kv7 channels, particularly the Kv7.2/7.3 heteromultimer, are voltage-gated potassium channels that play a crucial role in regulating neuronal excitability. google.comwipo.int Activation of these channels leads to a hyperpolarizing potassium current, which can suppress neuronal firing and is a key mechanism for the action of certain anticonvulsant drugs. nih.gov
Compounds with the 3H-imidazo[4,5-b]pyridin-2-yl core have been shown to be potent and potentially selective activators of the Kv7.2/7.3 heteromultimer. google.comwipo.int The mechanism of action involves an increase in the channel current over a specific voltage range, which can significantly impact neuronal responsiveness. google.com Some Kv7 channel openers can enhance currents without substantially altering the activation threshold, while others can shift the voltage-dependence of activation. google.com The development of imidazo[4,5-b]pyridine-based Kv7 channel activators represents a promising avenue for the treatment of disorders characterized by neuronal hyperexcitability, such as epilepsy and certain types of pain. google.com
Structure-Activity Relationship (SAR) Analysis
Correlating Substituent Type and Position with Biological Potency and Selectivity
The biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. For thromboxane A2 receptor antagonists, a key finding is the critical role of the substituent at the 2-position. A 3,3-dimethylbutanoic acid side chain at this position was found to be optimal for high affinity, with shorter chains leading to a dramatic loss of potency. nih.gov Furthermore, substitutions on the benzyl (B1604629) group at the 3-position and on the pyridine (B92270) ring also influence activity, with chloro-substituents often contributing to enhanced binding affinity. nih.gov
In the context of cytotoxic agents, SAR studies of imidazo[4,5-b]pyridine analogues have revealed that the introduction of a pyrimidine (B1678525) ring at the 2-position can lead to high activity against cancer cell lines. nih.govresearchgate.net The substitution pattern on this pyrimidine ring, as well as on the imidazo[4,5-b]pyridine core itself, significantly impacts the cytotoxic potency. nih.govresearchgate.net For instance, a cyclopropyl (B3062369) amide substituent was found to be more potent in one series of analogues. researchgate.net
Influence of Heterocyclic Nitrogen Atom Positions on Activity Profile
The arrangement of nitrogen atoms within the fused heterocyclic system is a critical determinant of the biological activity profile of imidazopyridines. The imidazo[4,5-b]pyridine core is a purine (B94841) isostere, and this structural similarity to endogenous purines is a key reason for its diverse biological activities. rjraap.comnih.gov The specific positioning of the nitrogen atoms in the imidazo[4,5-b]pyridine isomer influences the electronic distribution and hydrogen bonding capacity of the molecule, which in turn affects its interaction with biological targets.
Lead Optimization Strategies based on SAR Insights
The insights gained from SAR studies are crucial for the rational design and optimization of lead compounds based on the imidazo[4,5-b]pyridine scaffold. For the development of thromboxane A2 receptor antagonists, the identification of the optimal 3,3-dimethylbutanoic acid side chain at the 2-position provides a clear strategy for maintaining potency while modifying other parts of the molecule to improve pharmacokinetic properties. nih.gov
In the development of Akt inhibitors, a lead optimization strategy involving the exploration of various substituents on the 3-phenyl group and the 2-pyridyl group of a 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine series led to the identification of orally bioavailable and potent inhibitors. nih.gov X-ray co-crystal structures of these inhibitors bound to the target protein confirmed the binding mode and provided a structural basis for the observed SAR, guiding further optimization efforts. nih.gov These examples demonstrate how a systematic exploration of the chemical space around the imidazo[4,5-b]pyridine core, informed by SAR data, can lead to the discovery of drug candidates with improved efficacy and drug-like properties.
Emerging Applications and Interdisciplinary Research of Imidazo 4,5 B Pyridine Derivatives
Material Science Applications
The unique electronic properties and the presence of multiple heteroatoms in the imidazo[4,5-b]pyridine structure make it an attractive candidate for applications in material science. The nitrogen atoms in the fused rings can act as coordination sites for metal ions and can interact strongly with various surfaces, leading to the formation of protective layers or functional films.
Derivatives of the imidazo[4,5-b]pyridine scaffold have been identified as a promising new class of corrosion inhibitors, particularly for mild steel in acidic environments. najah.edunajah.edu The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. theaic.org This adsorption is facilitated by the presence of electron-rich nitrogen atoms and the planar structure of the fused rings, which promote strong interaction with the metallic surface.
Research has demonstrated that the inhibition efficiency is dependent on the concentration of the compound. najah.edu For instance, studies on 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine showed that the inhibition efficiency for mild steel in 1.0 M HCl solution increased significantly with higher concentrations, reaching a maximum of 94% at 10⁻³ M. najah.edu Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that these derivatives can effectively suppress both anodic and cathodic corrosion reactions. najah.edu Monte Carlo simulations have also been employed to estimate the affinity of these derivatives for various metallic surfaces, including iron, copper, and aluminum, finding a remarkable tendency for adsorption on iron surfaces. uctm.edu
Table 1: Corrosion Inhibition Efficiency of Imidazo[4,5-b]pyridine Derivatives on Mild Steel in 1.0 M HCl
| Compound | Concentration (M) | Inhibition Efficiency (%) | Method |
|---|---|---|---|
| 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine | 10⁻³ | 94.0 | Gravimetric najah.edu |
| 6-bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b]pyridine | 10⁻³ | Up to 94.65 | EIS researchgate.net |
| 1-allyl-6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine | 10⁻³ | 92.0 | EIS |
| 6-bromo-2-methyl-1-(prop-2-ynyl)-1H-imidazo[4,5-b]pyridine | 10⁻³ | 92.1 | EIS researchgate.net |
Agrochemical Applications
The structural similarity of imidazo[4,5-b]pyridines to purines, which are fundamental to all life, makes them excellent candidates for developing new agrochemicals that can interfere with the biological processes of pests and pathogens. researchgate.net Research in this area is focused on creating potent and selective agents for crop protection.
The search for new fungicides to combat the growing problem of pathogen resistance has led researchers to investigate imidazo[4,5-b]pyridine derivatives. researchgate.net Studies have shown that this class of compounds exhibits significant fungicidal activity against various plant pathogens. researchgate.net
In one study, a series of novel imidazo[4,5-b]pyridine derivatives were synthesized and tested against the southern corn rust fungus, Puccinia polysora. Several of the synthesized compounds displayed good fungicidal activity. Notably, one derivative, 3-Ethyl-5-(methylsulfinyl)-2-phenyl-3H-imidazo[4,5-b]pyridine, demonstrated 100% mortality against the fungus at a concentration of 500 mg/L. researchgate.net Further analysis revealed its half-maximal effective concentration (EC50) to be 4.00 mg/L, a potency comparable to the commercial triazole fungicide, tebuconazole (B1682727). researchgate.net
Table 2: Fungicidal Activity of an Imidazo[4,5-b]pyridine Derivative against Puccinia polysora
| Compound | EC50 (mg/L) | Reference Compound (Tebuconazole) EC50 (mg/L) |
|---|---|---|
| 3-Ethyl-5-(methylsulfinyl)-2-phenyl-3H-imidazo[4,5-b]pyridine | 4.00 | 2.00 researchgate.net |
Imidazo[4,5-b]pyridine compounds have also emerged as a promising scaffold for the development of new insecticides to address pest resistance issues. nih.govresearchgate.net Bioassays have indicated that specific derivatives exhibit excellent insecticidal activities against significant agricultural pests such as the brown planthopper (Nilaparvate lugens), the oriental armyworm (Mythimna separata), and the diamondback moth (Plutella xylostella). nih.govresearchgate.net
One particular derivative, 5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-3-phenylpyridin-2-amine, showed exceptional potency. nih.govresearchgate.net It achieved 100% mortality against both M. separata and P. xylostella at a low concentration of 1 mg/L. nih.govresearchgate.net This level of activity was superior to the commercial insecticide Oxazosulfyl under the same conditions. nih.gov Another compound from the same series demonstrated significant activity against N. lugens, highlighting the potential for creating broad-spectrum insecticides from this chemical class. nih.gov
Table 3: Insecticidal Activity of an Imidazo[4,5-b]pyridine Derivative
| Compound | Target Pest | Concentration (mg/L) | Mortality (%) | Reference (Oxazosulfyl) Mortality (%) |
|---|---|---|---|---|
| 5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-3-phenylpyridin-2-amine | Mythimna separata | 1 | 100.00 nih.govresearchgate.net | 0.00 nih.govresearchgate.net |
| Plutella xylostella | 1 | 100.00 nih.govresearchgate.net | 96.67 nih.govresearchgate.net |
Development of Chemical Probes and Analytical Tools
While research into Ethyl 3H-imidazo[4,5-b]pyridin-2-ylacetate as a specific analytical tool is still nascent, the broader family of imidazopyridines is proving to be a valuable scaffold for the creation of fluorescent chemosensors and chemical probes. mdpi.com The inherent electronic and photophysical properties of the fused heterocyclic ring system allow for the design of molecules that can selectively detect and signal the presence of specific ions and molecules. unigoa.ac.in
Isomeric structures, such as imidazo[1,2-a]pyridines, have been successfully developed into highly sensitive and selective fluorescent probes. For example, one such probe demonstrates a "turn-on" fluorescent response for ferric ions (Fe³⁺) and a "turn-off" response for mercuric ions (Hg²⁺), with limits of detection in the parts-per-billion (ppb) range. rsc.org This high selectivity allows for the detection of specific metal ions even in the presence of other competing cations. rsc.org Other related structures, like 1H-Imidazo [4,5-b] phenazine (B1670421) derivatives, have also been designed as reversible fluorescent sensors for Fe³⁺. researchgate.net
The development of these tools relies on the coordination of the target analyte with the heteroatoms of the imidazopyridine ring, which alters the photophysical properties of the molecule, leading to a measurable change in fluorescence. mdpi.comunigoa.ac.in The success of these related compounds strongly suggests the potential for developing derivatives of imidazo[4,5-b]pyridine, including this compound, as novel chemosensors for environmental monitoring and biological imaging.
Future Research Directions and Unresolved Challenges
Development of Novel and More Efficient Synthetic Methodologies for Specific Regioisomers
A primary challenge in the synthesis of imidazo[4,5-b]pyridine derivatives is the control of regioselectivity, particularly during N-alkylation reactions. The scaffold possesses multiple nitrogen atoms where substitution can occur, often leading to a mixture of regioisomers (e.g., N1, N3, N4). mdpi.comnih.gov The separation of these isomers can be a complex and yield-reducing process, representing a significant bottleneck in developing specific drug candidates. nih.gov
Future research must focus on developing novel synthetic strategies that provide precise control over regioselectivity. Promising areas of investigation include:
Advanced Catalysis: The use of phase-transfer catalysis has shown some success in directing alkylation, but further exploration of sophisticated catalytic systems is needed. uctm.edumdpi.com Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki-Miyaura reactions, have proven effective for derivatization and could be further optimized for regioselective synthesis. nih.gov
Microwave-Assisted Synthesis: This technology has been shown to reduce reaction times, increase yields, and lead to cleaner reactions for imidazo[4,5-b]pyridine synthesis. eurjchem.comresearchgate.net Further development of microwave-assisted protocols could provide rapid and efficient access to specific regioisomers.
| Synthetic Methodology | Advantages | Key Challenges |
| Phase-Transfer Catalysis | Utilizes simple conditions to facilitate alkylation. | Often produces mixtures of regioisomers requiring separation. uctm.edumdpi.com |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. eurjchem.com | Requires specialized equipment; optimization for regioselectivity is ongoing. |
| Palladium-Catalyzed Coupling | Allows for a broad scope of functionalization. nih.gov | Catalyst and ligand sensitivity; cost of palladium catalysts. |
| One-Pot Multicomponent Reactions | High atom economy, reduced steps and waste. researchgate.netresearchgate.net | Complex reaction optimization; substrate scope can be limited. |
Advanced Computational Approaches for Rational Design and Lead Generation
Computational chemistry is an indispensable tool for accelerating the drug discovery process for imidazo[4,5-b]pyridine derivatives. Advanced computational approaches allow for the rational design of new molecules with enhanced potency and specificity, thereby reducing the time and cost associated with traditional trial-and-error methods.
Future research should leverage these computational tools more extensively:
Density Functional Theory (DFT): DFT calculations are crucial for understanding the electronic structure, reactivity, and thermodynamic stability of different regioisomers and conformers. nih.govmdpi.com This knowledge can guide synthetic efforts by predicting the most likely sites for reaction and the most stable products. uctm.edunih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It has been successfully used to study the interactions of imidazo[4,5-b]pyridine derivatives with targets like cyclin-dependent kinase 9 (CDK9) and dihydrofolate reductase (DHFR), providing insights into the structural basis of their activity. mdpi.comnih.gov Expanding docking studies to new potential targets can rapidly identify promising lead compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of the compounds and their biological activity, helping to predict the potency of novel derivatives before synthesis.
ADMET Prediction: Computational tools like ADMETlab 2.0 can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, allowing for early-stage filtering of candidates with poor drug-like profiles. nih.gov
Exploration of Undiscovered Biological Targets and Signaling Pathways
The imidazo[4,5-b]pyridine scaffold has demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govmdpi.comnih.gov This versatility suggests that these compounds interact with a wide range of biological targets, many of which may still be undiscovered.
A significant future direction is the systematic exploration of novel biological targets and signaling pathways. Key areas include:
Kinase Inhibition: Derivatives have shown activity against kinases like Aurora kinase A and CDK9. uctm.edunih.gov Given the large number of kinases in the human kinome, screening imidazo[4,5-b]pyridine libraries against broader panels of kinases could uncover new targets for cancer and inflammatory diseases.
Purinergic Signaling: As bioisosteres of purines, these compounds are likely to interact with components of purinergic signaling pathways, such as adenosine (B11128) and P2Y receptors, which are involved in a vast array of physiological processes. uctm.edu
Epigenetic Targets: The structural features of imidazo[4,5-b]pyridines may allow them to interact with epigenetic targets like histone deacetylases (HDACs) or methyltransferases, which are increasingly recognized as important in cancer therapy.
Antiparasitic Targets: While some antiparasitic activity has been noted, a systematic investigation into specific targets within parasites like Plasmodium falciparum or Leishmania could yield new therapeutic agents. uctm.edu
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
To fully understand how imidazo[4,5-b]pyridine derivatives exert their biological effects, it is crucial to move beyond single-target interactions and embrace a systems-level perspective. The integration of "omics" technologies offers a powerful approach to achieve a comprehensive mechanistic understanding.
Future research should increasingly incorporate these high-throughput methods:
Metabolomics: As demonstrated with NMR-based metabolomics, this approach can reveal significant changes in cellular metabolism upon treatment with a compound. nih.gov For instance, active tetracyclic imidazo[4,5-b]pyridine derivatives were found to alter the metabolism of essential amino acids and glycerophospholipids in cancer cells, providing valuable clues about their mechanism of action. nih.gov
Proteomics: By analyzing changes in the entire proteome of a cell after treatment, researchers can identify not only the primary drug target but also downstream effector proteins and off-target interactions.
Transcriptomics: Measuring changes in gene expression via RNA sequencing can provide a global view of the cellular pathways that are modulated by the compound, helping to formulate hypotheses about its mode of action.
Genomics: Comparing the genomic profiles of sensitive versus resistant cell lines can help identify genetic markers of drug response and potential mechanisms of resistance.
The integration of these multi-omics datasets will provide a holistic view of the cellular response to imidazo[4,5-b]pyridine-based compounds, facilitating the identification of biomarkers and the development of more effective, personalized therapies. frontiersin.org
Investigation of Further Non-Biomedical Applications for the Imidazo[4,5-b]pyridine Scaffold
While the primary focus of research on the imidazo[4,5-b]pyridine scaffold has been biomedical, its unique chemical and physical properties suggest potential for a range of non-biomedical applications. A key challenge is to explore and develop these uses beyond the pharmaceutical realm.
Future investigations should consider the following areas:
Materials Science: Certain imidazo[4,5-b]pyridine derivatives exhibit emissive properties, making them candidates for use in organic light-emitting diodes (OLEDs) for displays and lighting. nih.gov Their ability to chelate metal ions also suggests potential applications in the development of chemical sensors. mdpi.comnih.gov
Corrosion Inhibition: Computational studies using Monte Carlo simulations have indicated that imidazo[4,5-b]pyridine derivatives have a notable tendency to adsorb onto metal surfaces, such as iron. uctm.edu This suggests they could be developed as effective corrosion inhibitors for protecting metals in acidic or other harsh environments.
Catalysis: The scaffold's multiple nitrogen atoms can act as ligands for metal catalysts. Synthesizing and testing novel imidazo[4,5-b]pyridine-metal complexes could lead to new catalysts for a variety of organic transformations.
| Application Area | Relevant Property | Potential Use |
| Materials Science | Emissive properties, metal chelation. nih.gov | OLEDs, chemical sensors. |
| Corrosion Inhibition | Adsorption onto metal surfaces. uctm.edu | Protecting industrial metals. |
| Catalysis | Metal-ligating ability. | Catalysts for organic synthesis. |
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 3H-imidazo[4,5-b]pyridin-2-ylacetate and its derivatives?
The compound is synthesized via Michael addition reactions using precursors like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile with arylidenemalononitriles. Key steps include regioselective nucleophilic attack, confirmed by DFT calculations, and optimization of solvent systems (e.g., ethanol with catalytic piperidine). Side reactions, such as elimination pathways leading to bis-acrylonitriles, are mitigated by controlling stoichiometry and reaction time .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Spectroscopic techniques are critical:
Q. What safety precautions are necessary when handling this compound?
The compound’s structural analogs exhibit acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (H335). Researchers must use PPE, fume hoods, and adhere to GHS protocols for storage and disposal .
Advanced Research Questions
Q. How do computational methods like DFT support reaction mechanism elucidation?
Q. What structural insights are gained from co-crystallization studies with target proteins?
Co-crystal structures (e.g., Akt1 at 2.25 Å resolution) reveal hydrophobic interactions in the ATP-binding cleft. These findings guide lead optimization, such as introducing bulky substituents to occlude ATP binding .
Methodological Challenges & Contradictions
Q. How are conflicting reaction outcomes resolved (e.g., bis-acrylonitriles vs. aminoimidazodipyridines)?
Competing pathways are controlled by:
- Substrate design : Avoiding bis-arylidenemalononitriles reduces elimination (e.g., malononitrile release in Scheme 8).
- Catalytic conditions : Piperidine vs. DBU alters reaction kinetics, favoring Michael adduct stability .
Q. What analytical techniques differentiate regioisomers in imidazo[4,5-b]pyridine derivatives?
- NOESY NMR correlates spatial proximity of substituents.
- HPLC-MS separates isomers with chiral columns (e.g., CHIRALPAK® IG-3).
- XRD unambiguously assigns regiochemistry .
Emerging Applications
Q. How are imidazo[4,5-b]pyridines leveraged in targeting complement-mediated diseases?
Derivatives like 2-(1H-indol-4-ylmethyl)-3H-imidazo[4,5-b]pyridine-6-carbonitrile inhibit complement factor B (patented for ophthalmic diseases). Rational design focuses on steric hindrance near the catalytic site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
